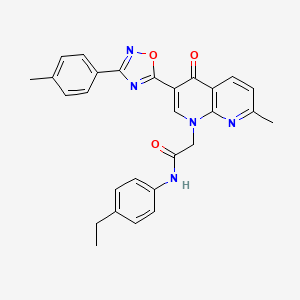
N-(4-ethylphenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25N5O3 and its molecular weight is 479.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research on derivatives of 1,3,4-oxadiazole, similar in structure to the compound , has shown significant antibacterial activity. These derivatives were synthesized and their structures elucidated by various analytical methods. The studies suggest that these compounds could be potent antibacterial agents, contributing to the development of new therapeutic strategies against bacterial infections (Ramalingam et al., 2019).
Pharmacological Evaluation
Another study explored the computational and pharmacological potentials of 1,3,4-oxadiazole and pyrazole novel derivatives, including assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives showed promising results in various assays, indicating their potential in developing new therapeutic agents with multiple pharmacological activities (Faheem, 2018).
Anticancer Evaluation
The synthesis and anticancer evaluation of certain 1,3,4-oxadiazole derivatives have been reported, indicating potential efficacy in inhibiting cancer cell growth. These compounds, derived from combinations of naphthalene and benzimidazole units, exhibited moderate activity against breast cancer cell lines, showcasing their potential in anticancer drug development (Salahuddin et al., 2014).
Antioxidant Activity
Research into the antioxidant activity of pyrazole-acetamide derivatives has shown significant results. These studies involved the synthesis and characterization of novel coordination complexes, which demonstrated considerable antioxidant activity in various in vitro assays. This highlights the potential of such derivatives in combating oxidative stress-related diseases (Chkirate et al., 2019).
Synthesis and Mechanistic Insights
The compound and its related derivatives have been subjects of various synthetic strategies, aiming to explore their chemical properties and potential applications further. Studies on the facile synthesis of 1,3,4-oxadiazole derivatives and their applications in light-emitting diodes (LEDs) and as catalysts in chemical reactions add to the understanding of their versatile functional capabilities (Facchetti et al., 2016).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3/c1-4-19-8-12-21(13-9-19)30-24(34)16-33-15-23(25(35)22-14-7-18(3)29-27(22)33)28-31-26(32-36-28)20-10-5-17(2)6-11-20/h5-15H,4,16H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNJFFZWDONEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

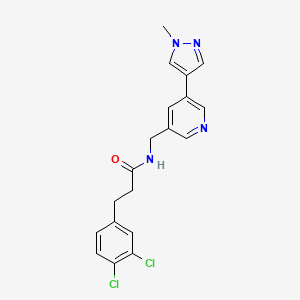
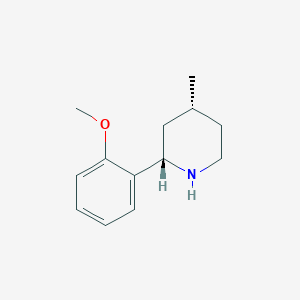
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2469852.png)
![2-cyano-N-(4-methoxyphenyl)-3-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2469854.png)
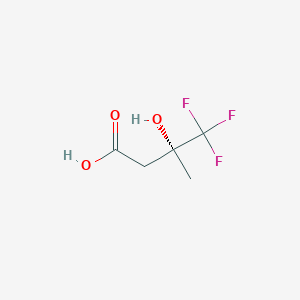
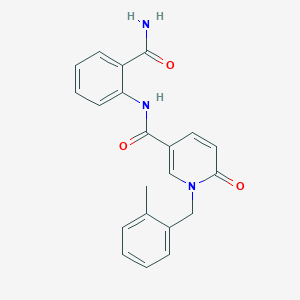
![methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2469857.png)
![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2469859.png)
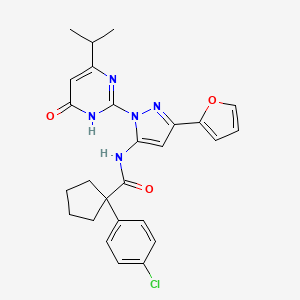

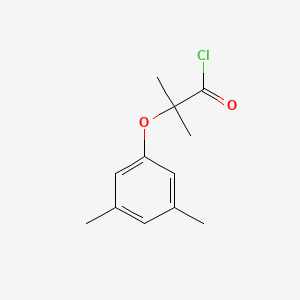
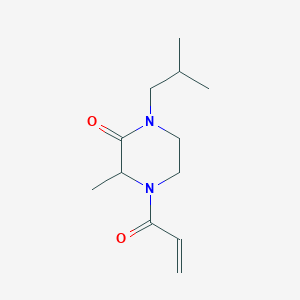
![1-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2469870.png)
![5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2469873.png)